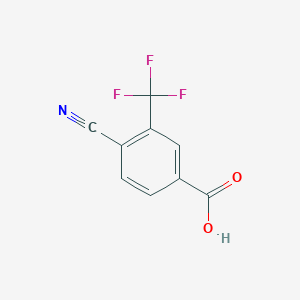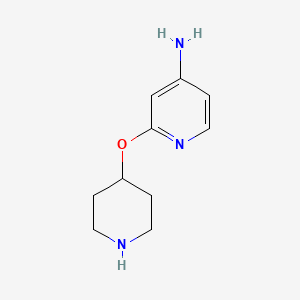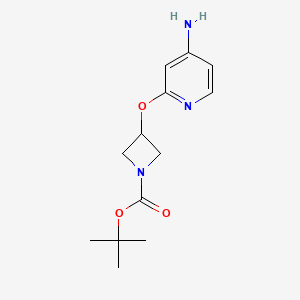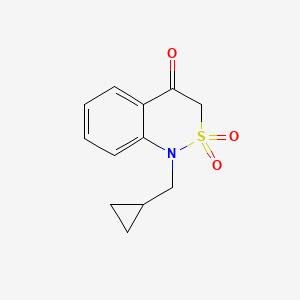![molecular formula C25H26N4O B1434513 N-[(9R)-Cinchonan-9-yl]picolinamide CAS No. 1414851-55-0](/img/structure/B1434513.png)
N-[(9R)-Cinchonan-9-yl]picolinamide
概要
説明
“N-[(9R)-Cinchonan-9-yl]picolinamide” is a biochemical compound with the molecular formula C25H26N4O and a molecular weight of 398.51 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, as indicated by its molecular formula C25H26N4O . For a detailed structural analysis, it would be best to refer to a dedicated chemical database or resource.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s known that copper-catalyzed multicomponent synthesis of heterocycles is an efficient and convenient method for the construction of complex heterocycles .Physical And Chemical Properties Analysis
“this compound” is a crystal with a molecular weight of 398.51 . More detailed physical and chemical properties would require specific laboratory analysis.科学的研究の応用
Analytical Methods for Antioxidant Activity
Analytical methods for determining antioxidant activity are critical in evaluating the potential of compounds like N-[(9R)-Cinchonan-9-yl]picolinamide in various fields such as food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC), Hydroxyl Radical Antioxidant Capacity (HORAC), and the Cupric Reducing Antioxidant Power (CUPRAC) test are among the assays used in antioxidant analysis. These methods, based on the transfer of a hydrogen atom or an electron, provide insights into the antioxidant capacity of complex samples, which is fundamental in understanding the therapeutic potential of compounds with antioxidant properties (Munteanu & Apetrei, 2021).
Biological Properties of Cinchona Alkaloids
Cinchona alkaloids, including Quinine, Chichonine, Quinidine, and Cinchonidine, have been recognized for their anti-malarial activity since the early 17th century. Beyond their well-known anti-malarial properties, these alkaloids also exhibit anti-obesity, anti-cancer, antioxidant, anti-inflammatory, and antimicrobial activities. Such diverse biological activities suggest that derivatives of cinchona alkaloids, potentially including this compound, may have various applications in medicinal chemistry and pharmacology (Gurung & De, 2017).
Interaction with Other Compounds in Malaria Treatment
The interaction between components of whole plant extracts, such as cinchona alkaloids, in the treatment of malaria highlights the synergy and positive interactions that can enhance therapeutic efficacy. Such interactions are crucial in understanding how compounds like this compound might work in combination with other molecules for improved treatment outcomes in malaria and potentially other diseases (Rasoanaivo et al., 2011).
Safety and Hazards
作用機序
Target of Action
The primary target of N-[(9R)-Cinchonan-9-yl]picolinamide is the lipid-transfer protein Sec14p . This protein plays a crucial role in the lipid metabolism of fungal cells .
Mode of Action
This compound interacts with its target by binding to the Qi-site in the bc1 complex . The detailed binding mode of this compound remains unknown .
Biochemical Pathways
The interaction of this compound with the Sec14p protein affects the lipid metabolism pathway in fungal cells
Pharmacokinetics
The molecular weight of the compound is398.51 g/mol , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of this compound’s action is the inhibition of fungal growth . By selectively inhibiting the Sec14 lipid-transfer proteins in fungal cells, it exhibits antifungal activity .
生化学分析
Biochemical Properties
N-[(9R)-Cinchonan-9-yl]picolinamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the MET protein, which is involved in cell growth and differentiation . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby modulating their activity. This modulation can lead to either inhibition or activation of the target biomolecule, depending on the specific context of the interaction.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving A549, HeLa, and MCF-7 cell lines, derivatives of this compound exhibited antiproliferative activity, indicating its potential to inhibit cell growth and proliferation . This effect is likely mediated through the modulation of key signaling pathways and transcription factors involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, its interaction with the MET protein can lead to the inhibition of downstream signaling pathways that promote cell growth and survival . Additionally, this compound may influence the expression of genes involved in metabolic processes, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some reports indicating sustained antiproliferative activity over several days . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant therapeutic effects, such as inhibition of tumor growth. At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological processes . Understanding the dosage-response relationship is crucial for optimizing the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, potentially leading to changes in cellular energy balance and redox status
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. These interactions influence the localization and accumulation of the compound, which can affect its activity and function. For example, the compound may be preferentially taken up by certain cell types or tissues, leading to localized effects . Understanding these transport mechanisms is important for predicting the pharmacokinetics and biodistribution of the compound.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns are critical for understanding the precise mechanisms by which the compound exerts its biochemical effects.
特性
IUPAC Name |
N-[(R)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-2-17-16-29-14-11-18(17)15-23(29)24(28-25(30)22-9-5-6-12-26-22)20-10-13-27-21-8-4-3-7-19(20)21/h2-10,12-13,17-18,23-24H,1,11,14-16H2,(H,28,30)/t17-,18?,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBSGEPCDLMFJP-MNRSWNOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H]1CN2CCC1C[C@@H]2[C@@H](C3=CC=NC4=CC=CC=C34)NC(=O)C5=CC=CC=N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1434432.png)
![[1-(1,3-Oxazol-5-yl)ethyl]amine](/img/structure/B1434433.png)



![N-methyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide](/img/structure/B1434442.png)




![Disodium;4-[3-pyridin-2-yl-6-(4-sulfonatophenyl)-1,2,4-triazin-5-yl]benzenesulfonate;hydrate](/img/structure/B1434449.png)


